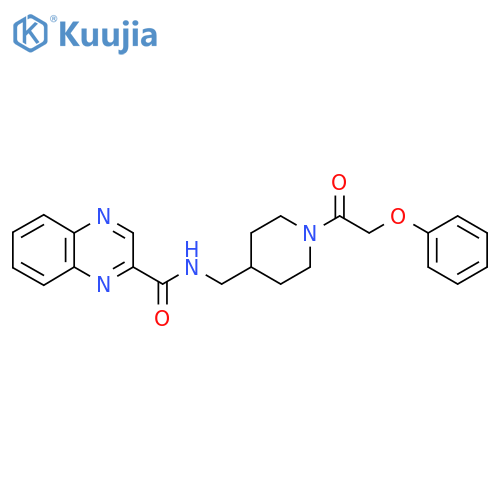Cas no 1234791-67-3 (N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}quinoxaline-2-carboxamide)

N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}quinoxaline-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}quinoxaline-2-carboxamide
- F5033-3138
- 1234791-67-3
- N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]quinoxaline-2-carboxamide
- N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}quinoxaline-2-carboxamide
- N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide
- VU0631287-1
- AKOS024492093
-
- インチ: 1S/C23H24N4O3/c28-22(16-30-18-6-2-1-3-7-18)27-12-10-17(11-13-27)14-25-23(29)21-15-24-19-8-4-5-9-20(19)26-21/h1-9,15,17H,10-14,16H2,(H,25,29)
- InChIKey: KDCHPAPGIKQXGF-UHFFFAOYSA-N
- ほほえんだ: O=C(COC1C=CC=CC=1)N1CCC(CNC(C2C=NC3C=CC=CC=3N=2)=O)CC1
計算された属性
- せいみつぶんしりょう: 404.18484064g/mol
- どういたいしつりょう: 404.18484064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 573
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 84.4Ų
N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}quinoxaline-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5033-3138-10μmol |
N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}quinoxaline-2-carboxamide |
1234791-67-3 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5033-3138-40mg |
N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}quinoxaline-2-carboxamide |
1234791-67-3 | 40mg |
$140.0 | 2023-09-10 | ||
| Life Chemicals | F5033-3138-100mg |
N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}quinoxaline-2-carboxamide |
1234791-67-3 | 100mg |
$248.0 | 2023-09-10 | ||
| Life Chemicals | F5033-3138-20μmol |
N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}quinoxaline-2-carboxamide |
1234791-67-3 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5033-3138-1mg |
N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}quinoxaline-2-carboxamide |
1234791-67-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5033-3138-75mg |
N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}quinoxaline-2-carboxamide |
1234791-67-3 | 75mg |
$208.0 | 2023-09-10 | ||
| Life Chemicals | F5033-3138-2μmol |
N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}quinoxaline-2-carboxamide |
1234791-67-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5033-3138-5μmol |
N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}quinoxaline-2-carboxamide |
1234791-67-3 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5033-3138-5mg |
N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}quinoxaline-2-carboxamide |
1234791-67-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5033-3138-50mg |
N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}quinoxaline-2-carboxamide |
1234791-67-3 | 50mg |
$160.0 | 2023-09-10 |
N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}quinoxaline-2-carboxamide 関連文献
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
9. Book reviews
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}quinoxaline-2-carboxamideに関する追加情報
Recent Advances in the Study of N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}quinoxaline-2-carboxamide (CAS: 1234791-67-3)
N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}quinoxaline-2-carboxamide (CAS: 1234791-67-3) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its quinoxaline core and piperidine moiety, has shown promising pharmacological properties, particularly in the modulation of specific biological targets. Recent studies have focused on its synthesis, structural optimization, and therapeutic potential, making it a subject of intense research.
The primary objective of recent investigations has been to elucidate the mechanism of action of N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}quinoxaline-2-carboxamide and its potential applications in drug development. Researchers have employed a combination of computational modeling, in vitro assays, and in vivo studies to explore its interactions with various enzymes and receptors. Preliminary findings suggest that this compound exhibits high affinity for certain kinase targets, which are implicated in a range of pathological conditions, including cancer and inflammatory diseases.
One of the key advancements in the study of this compound has been the development of more efficient synthetic routes. Recent publications have detailed novel methodologies for the preparation of N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}quinoxaline-2-carboxamide, which have improved yield and purity. These advancements are critical for scaling up production and facilitating further pharmacological evaluations. Additionally, structural analogs of the compound have been synthesized to explore structure-activity relationships (SAR), providing valuable insights into the molecular features that contribute to its bioactivity.
In terms of biological activity, recent in vitro studies have demonstrated that N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}quinoxaline-2-carboxamide exhibits potent inhibitory effects on specific kinases involved in cell proliferation and survival pathways. For instance, it has been shown to effectively inhibit the activity of protein kinase B (Akt), a key regulator of cell growth and apoptosis. These findings have sparked interest in its potential as an anticancer agent, with ongoing studies evaluating its efficacy in preclinical models of various cancers.
Furthermore, the compound's pharmacokinetic properties have been a focus of recent research. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for determining its suitability as a drug candidate. Early results indicate that N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}quinoxaline-2-carboxamide has favorable bioavailability and metabolic stability, although further optimization may be required to enhance its therapeutic index.
In conclusion, the recent research on N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}quinoxaline-2-carboxamide (CAS: 1234791-67-3) highlights its potential as a versatile scaffold for drug development. Its ability to modulate key biological targets, combined with advancements in synthetic chemistry and pharmacokinetic profiling, positions it as a promising candidate for further investigation. Future studies are expected to focus on clinical translation, with the aim of developing novel therapeutics for diseases such as cancer and inflammatory disorders.
1234791-67-3 (N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}quinoxaline-2-carboxamide) 関連製品
- 2171623-08-6(3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2148629-35-8(2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid)
- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)
- 84797-37-5(3-{imidazo1,2-apyridin-3-yl}propanoic acid)
- 2227742-47-2((3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid)
- 1805474-25-2(3,6-Bis(trifluoromethyl)-2-methoxyaniline)
- 2639445-35-3(4-{(benzyloxy)carbonylamino}-3-(3-carboxypropyl)benzoic acid)
- 465513-79-5(Ethyl 2-[2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]-4,5-dimethylthiophene-3-carboxylate)
- 1805283-38-8(5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid)
- 866339-78-8(3-(4-ethoxybenzoyl)-6,8-difluoro-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)



